molecular formula C8H14O3 B1595517 4-Hydroxybutyl methacrylate CAS No. 997-46-6

4-Hydroxybutyl methacrylate

Cat. No.: B1595517
CAS No.: 997-46-6
M. Wt: 158.19 g/mol
InChI Key: YKXAYLPDMSGWEV-UHFFFAOYSA-N
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Description

4-Hydroxybutyl methacrylate is an organic compound with the molecular formula C8H14O3. It is a methacrylate ester that contains a hydroxy functional group on the butyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and hydrogels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl methacrylate can be synthesized through the esterification of methacrylic acid with 4-hydroxybutanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to remove water formed during the reaction . Another method involves the transesterification of methyl methacrylate with 4-hydroxybutanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with efficient separation and recycling of reactants. The use of pressure-swing distillation and other advanced separation techniques ensures high purity and yield .

Chemical Reactions Analysis

Radical Polymerization

4-HBMA undergoes reversible addition-fragmentation chain-transfer (RAFT) polymerization, forming polymers with controlled architectures. Its aqueous dispersion polymerization produces thermoresponsive nano-objects (spheres, worms, vesicles) when using poly(glycerol monomethacrylate) (PGMA) as a macro-chain-transfer agent .

Polymerization Characteristics:

  • Critical Degree of Polymerization (DP): 180 for PHBA (poly-4-HBMA) vs. 80–90 for PHPMA (poly-2-hydroxypropyl methacrylate) .

  • Glass Transition Temperature (T₉): PHBA exhibits T₉ ≈ -20°C, enabling high chain mobility at ambient temperatures .

  • Reaction Rate: First-order kinetics observed post-nucleation, achieving >99% conversion in 60 minutes .

Statistical Copolymerization

4-HBMA copolymerizes with 2-hydroxyethyl methacrylate (HEMA) to form amphiphilic statistical copolymers. Notably, despite HEMA’s higher water solubility, 4-HBMA is consumed faster due to preferential partitioning in the hydrophobic core during RAFT emulsion polymerization .

Copolymer Properties:

PropertyPGMA-P(HEMA-stat-HBMA)PGMA-PHPMA
MorphologySpheres, worms, vesiclesWorms, vesicles
Thermo-responsivenessReversible gelationIrreversible aggregation
HydrophobicityModerateHigh

Crosslinking Reactions

PHBA chains are crosslinked using glutaraldehyde to stabilize nanostructures for transmission electron microscopy (TEM) analysis. This reaction preserves morphology during sample preparation, confirming structural evolution from spheres to vesicles during polymerization .

Crosslinking Conditions:

  • Crosslinker: 2.5% glutaraldehyde (v/v)

  • pH: 7.4 (phosphate buffer)

  • Time: 24 hours

Thermoresponsive Behavior

PHBA-based diblock copolymers exhibit pronounced thermoresponsiveness. For instance, PGMA-PHBA worms form free-standing gels at 20°C that dissolve reversibly upon cooling to 4°C, unlike PHPMA analogs .

Dynamic Rheology Data:

Temperature (°C)Storage Modulus (G’)Loss Modulus (G’’)
40.1 Pa0.05 Pa
20250 Pa50 Pa

Side Reactions and Limitations

  • Chain Transfer: PHBA’s acrylic backbone facilitates chain transfer, broadening molecular weight distributions (Mw/Mₙ > 1.40) at high conversions .

  • Hydrolysis: The ester group in 4-HBMA is susceptible to hydrolysis under strongly acidic/basic conditions, limiting its use in aqueous environments without stabilization.

Scientific Research Applications

Polymer Production

4-HBMA is primarily utilized in the synthesis of polymers that require flexibility and hydrophilicity. Its ability to form stable copolymers enhances the mechanical properties of materials used in coatings, adhesives, and sealants.

Key Polymer Applications:

  • Adhesives: 4-HBMA improves adhesion properties in pressure-sensitive adhesives due to its high reactivity and flexibility.
  • Coatings: It is employed in producing waterborne coatings that exhibit excellent scratch resistance and mechanical properties, making them suitable for automotive OEM applications .
  • Hydrogels: Research indicates that 4-HBMA can form hydrogels that respond to environmental stimuli, which are promising for drug delivery systems .

Biomedical Applications

The compound's biocompatibility and ability to form hydrophilic polymers make it a candidate for biomedical applications. Studies have shown that 4-HBMA can be used in the development of drug delivery systems where controlled release is critical.

Case Study: Drug Delivery Systems

In a recent study, researchers explored the use of 4-HBMA-based hydrogels for drug delivery. The hydrogels demonstrated a capacity for controlled release, responding effectively to changes in pH and temperature . This property is particularly valuable in therapeutic applications where precise dosage is essential.

Environmental Applications

Due to its hydrophilic nature, 4-HBMA is being investigated for use in environmental remediation processes. Its ability to form stable complexes with pollutants can enhance the efficiency of removal techniques.

Research Findings:

  • Pollutant Adsorption: Studies have indicated that polymers synthesized from 4-HBMA can effectively adsorb heavy metals from aqueous solutions, suggesting potential applications in water purification technologies .

Mechanism of Action

The mechanism of action of 4-hydroxybutyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxy group allows for hydrogen bonding and other interactions, enhancing the mechanical properties of the resulting polymers. In biomedical applications, it can interact with biological molecules, facilitating drug delivery and tissue regeneration .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxybutyl methacrylate is unique due to its longer hydroxybutyl chain, which provides enhanced flexibility and hydrophilicity compared to shorter chain analogs. This makes it particularly useful in applications requiring flexible and hydrophilic polymers .

Biological Activity

4-Hydroxybutyl methacrylate (4-HBMA) is a methacrylic compound that has garnered attention in various fields, particularly in polymer science and biomedicine. This article aims to provide a comprehensive overview of its biological activity, including toxicity, applications in medical devices, and polymerization properties.

  • Chemical Formula : C₈H₁₄O₃
  • CAS Number : 29008-35-3
  • Molecular Weight : 158.19 g/mol

4-HBMA is characterized by its hydroxyl group, which enhances hydrophilicity and reactivity, making it suitable for various applications, including hydrogels and coatings.

1. Toxicity Profile

The toxicity of 4-HBMA has been assessed through various studies, highlighting its potential risks:

Endpoint Value Source
Oral LD50 (rat) 871 mg/kgBASF Test
Dermal LD50 (rat) >2000 mg/kgOECD Guideline 402
Inhalation LC0 (rat) 0.17 mg/l (8 hours)BASF Test
Skin Sensitization PositiveOECD Guidelines
Eye Damage Causes serious eye damageDraize Test

4-HBMA is classified as an irritant to skin and eyes and may cause allergic reactions upon contact. It is also harmful to aquatic life, indicating the need for careful handling and disposal .

2. Applications in Medical Devices

4-HBMA's unique properties make it suitable for various biomedical applications:

  • Hydrogels : The compound is utilized in the synthesis of hydrogels that can be used for drug delivery systems due to their biocompatibility and ability to retain moisture.
  • Contact Lenses : It enhances the hydrophilic properties of polymers used in contact lenses, improving comfort and wearability .

3. Polymerization Characteristics

The polymerization of 4-HBMA can be initiated through various methods, leading to different polymer architectures:

  • RAFT Polymerization : Research indicates that 4-HBMA can be effectively polymerized using reversible addition-fragmentation chain transfer (RAFT) techniques, allowing for controlled molecular weight and narrow polydispersity indices. This method also enables the incorporation of functional groups into the polymer chains .

Case Study 1: Wound Healing Applications

A study explored the use of poly(this compound) (pHBMA) in advanced wound healing therapies. The findings demonstrated that pHBMA-based hydrogels exhibited enhanced cell adhesion and proliferation rates compared to conventional materials. The incorporation of bioactive agents facilitated faster wound healing while maintaining a moist environment conducive to tissue regeneration .

Case Study 2: Ophthalmic Devices

Another study investigated the performance of 4-HBMA in ophthalmic devices. The results showed that polymers derived from 4-HBMA provided improved oxygen permeability and reduced protein adsorption, which are critical factors for contact lens performance. This advancement could lead to better comfort and lower incidence of eye infections among users .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and stabilization methods for 4-hydroxybutyl methacrylate to prevent premature polymerization?

Q. How can RAFT polymerization be optimized for synthesizing this compound-based block copolymers?

Use a chain transfer agent (e.g., CPDB) and initiator (e.g., ACVA) at 70°C in aqueous emulsion systems . Adjust the degree of polymerization (DP) of the hydrophilic precursor (e.g., PGMA) to control morphology (spheres, worms, vesicles). Key parameters:

ParameterExample ValueReference
InitiatorACVA
Temperature70°C
MonomerHBMA (mixed isomers)
Chain Transfer AgentCPDB

Q. What strategies mitigate oxygen inhibition in photopolymerization of this compound?

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to suppress peroxyl radicals .
  • Co-initiators: Use amine synergists (e.g., triethanolamine) to scavenge oxygen .
  • High-Intensity UV: Increase light intensity to outcompete oxygen’s quenching effect .

Q. How do reactivity ratios influence copolymer composition with this compound?

Reactivity ratios (e.g., r1r_1 for HBMA and r2r_2 for comonomers like acrylic acid) determine sequence distribution. For example:

  • Hydrophilic Comonomers: Acrylic acid (r1r2r_1 \gg r_2) leads to gradient copolymers .
  • Hydrophobic Comonomers: Styrene (r1<r2r_1 < r_2) results in blocky microstructures . Use the Mayo-Lewis equation to predict composition drift during batch polymerization.

Q. Methodological Considerations

Q. How can structural analogs inform toxicity assessments of this compound?

Apply grouping/read-across strategies using structurally similar esters (e.g., 2-hydroxyethyl methacrylate) with shared functional groups (acrylate/methacrylate esters) and metabolic pathways (ester hydrolysis). Prioritize analogs with established genotoxicity data (e.g., methyl methacrylate ).

Q. What analytical methods resolve contradictions in copolymer molecular weight distributions?

  • GPC/SEC: Use triple detection (RI, MALS, viscometer) to address solvent-polymer interactions .
  • MALDI-TOF MS: Resolve end-group discrepancies caused by termination pathways .
  • NMR Kinetics: Monitor monomer conversion in real-time to validate reactivity ratios .

Q. Data Contradictions & Resolution

  • Storage Stability: While MEHQ is widely recommended , iron(III) ions may weakly initiate polymerization; thus, avoid metal contamination .
  • Morphology Control: RAFT polymerization of HBMA produces spheres at pH 5–6 due to electrostatic stabilization, whereas vesicles form at neutral pH .

Properties

IUPAC Name

4-hydroxybutyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(2)8(10)11-6-4-3-5-9/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXAYLPDMSGWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27135-02-0, 67939-76-8
Record name 2-Propenoic acid, 2-methyl-, 4-hydroxybutyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID30244213
Record name 4-Hydroxybutyl methacrylate
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Molecular Weight

158.19 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

997-46-6, 29008-35-3
Record name 4-Hydroxybutyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxybutyl methacrylate
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Record name 4-Hydroxybutyl methacrylate
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Record name 4-hydroxybutyl methacrylate
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Record name Hydroxybutyl methacrylate, mixture of isomers
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Synthesis routes and methods

Procedure details

Methacrylic acid (86 g.), 1,2-epoxybutane (36 g.), and a 40% solution of benzyltrimethylammoniummethoxide in methanol (21 g.) were charged to a round bottom flask and stirred at room temperature for 98 hours. 300 ml. of a 7% sodium hydroxide solution and 200 ml. of ethyl acetate were added to the mixture, the organic layer separated, and the basic aqueous layer given a second wash with 200 ml. of ethyl acetate. The organic fractions were then combined, and washed successively with 300 ml. of 7% sodium hydroxide and three 200 ml. portions of water, the spent wash solutions being decanted between washings. Excess moisture was removed from the washed organic phase with sodium sulfate and the ethyl acetate was stripped off to yield hydroxybutyl methacrylate (41 g.). This product was taken up in 60 ml. of benzene and pyridine (22 g.). Cinnamoyl chloride (50.4 g.) in 75 ml. of benzene was added dropwise with stirring to the hydroxybutyl methacrylate solution and the resulting mixture allowed to react for a period of 24 hours. After the reaction was complete pyridine hydrochloride formed by the reaction was filtered off, the filtrate washed and the product cinnamoylated hydroxybutyl methacrylate recovered in the manner described in Example 8.
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Retrosynthesis Analysis

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